(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide
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Overview
Description
(1Z)-N’-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide is a chemical compound that features a piperazine ring substituted with a 4-methylphenyl group and a hydroxypropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 4-Methylphenyl Group: The piperazine ring is then substituted with a 4-methylphenyl group through nucleophilic substitution reactions.
Addition of Hydroxypropanimidamide Moiety: The final step involves the addition of the hydroxypropanimidamide moiety to the substituted piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the hydroxypropanimidamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
(1Z)-N’-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- (1Z)-N’-hydroxy-4-[4-(3-methylphenyl)piperazin-1-yl]butanimidamide
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-(3-Methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate
Uniqueness
(1Z)-N’-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide is unique due to its specific substitution pattern and the presence of the hydroxypropanimidamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-12-2-4-13(5-3-12)18-10-8-17(9-11-18)7-6-14(15)16-19/h2-5,19H,6-11H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFZBVSEZDUALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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